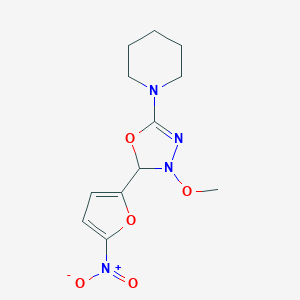![molecular formula C27H45NO B304571 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has been the subject of scientific research for many years. It is a member of the pentacyclic triterpenoid family, which is known for its diverse biological activities.
作用機序
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is not fully understood. However, it is believed to work by inhibiting several key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has several biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in many chronic diseases. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene in lab experiments is its diverse biological activities. It can be used to study inflammation, cancer, viral infections, and bacterial infections. Another advantage is that the compound is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene. One direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a treatment for cardiovascular disease, such as atherosclerosis and heart failure. Additionally, more research is needed to understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has diverse biological activities. It has been the subject of extensive scientific research and has shown promising results in several areas, including inflammation, cancer, viral infections, and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
合成法
The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex process that involves several steps. The starting material for the synthesis is usually betulinic acid, which is a natural triterpenoid found in many plants. The betulinic acid is then converted into a more reactive intermediate, which is then used to synthesize the final compound. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve its yield and purity.
科学的研究の応用
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective and cardioprotective effects. The compound has been studied in vitro and in vivo, and several animal studies have shown promising results.
特性
製品名 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
|---|---|
分子式 |
C27H45NO |
分子量 |
399.7 g/mol |
IUPAC名 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
InChI |
InChI=1S/C27H45NO/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-29-21)25(22)14-15-26(23,24)4/h17-25H,5-16H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
InChIキー |
HDHGWPLBZGZAAW-GYKWSAHYSA-N |
異性体SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)ON=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)


![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)
